Pinacolone oxime
Overview
Description
Pinacolone oxime, also known as (2E)-3,3-dimethyl-2-butanone oxime, is an organic compound with the molecular formula C6H13NO . It is a colorless solid with a boiling point of 132 °C.
Synthesis Analysis
Pinacolone oxime can be synthesized through the reaction of pinacolone with hydroxylamine hydrochloride in an alkaline medium. The reaction produces pinacolone oxime and water.Molecular Structure Analysis
Pinacolone oxime is an oxime derivative of the ketone, consisting of a nitrogen atom attached to the carbon atom of the carbonyl group. The compound can be characterized by various techniques such as X-ray diffraction, FTIR, and NMR spectroscopy.Chemical Reactions Analysis
The pinacol rearrangement is a well-recognized methodology in the synthesis of β-functionalized ketones, creation of quaternary carbon centers, and construction of challenging carbocycles . The acid-promoted 1,2-rearrangement of vicinal diols to aldehydes or ketones is known as the pinacol-pinacolone rearrangement .Physical And Chemical Properties Analysis
Pinacolone oxime has a molar mass of 115.16 g/mol and a melting point of 76-78 °C . It is highly soluble in water, ethanol, and acetone . It has a density of 0.9315 g/cm³ at 20 °C .Scientific Research Applications
Palladation and Organometallic Chemistry
Palladation of Oximes : The palladation of various oximes, including pinacolone oxime, is explored in organometallic chemistry. For instance, the oxime of isopropyl phenyl ketone and pinacolone oxime undergo palladation, which is significant for understanding regiospecific reactions in organometallic synthesis (Constable et al., 1978).
Oxidation and Cyclopalladation Reactions : Research shows that the oxidation of pinacolone oxime leads to specific derivatives through cyclopalladation reactions. This process is crucial for the development of compounds in organic chemistry (Baldwin et al., 1985).
Catalysis and Chemical Reactions
Catalysis in Pinacol Rearrangement : Ionic crystals containing pinacolone oxime have been used as heterogeneous catalysts for pinacol rearrangement, demonstrating high efficiency and selectivity in these reactions (Uchida et al., 2012).
Pinacol–Pinacolone Rearrangement : Studies on the rearrangement of pinacols to pinacolones in the presence of specific esters show significant yields and provide insights into the mechanistic pathways of such rearrangements (Kakimoto et al., 1988).
Synthetic Applications
Synthesis of Silicon-functionalized Compounds : Pinacolone oxime serves as a precursor in the synthesis of silicon-functionalized silyl enol ethers, which are vital in the development of new organosilicon compounds (Walkup, 1987).
Bis(amido)magnesium Mediated Aldol Additions : Research into aldol additions of ketones and aldehydes, including those derived from pinacolone, provides valuable insights into organometallic reagents and catalysis (Allan et al., 1999).
Photoreactions and Spectroscopy
- Photoreactions of Pinacolone : The red light-induced reaction of pinacolone oxime has been studied using spectroscopic methods, shedding light on the photoreactivityof these compounds and their potential applications in photochemistry (Nakata, 1994).
Catalytic Reactions
- Catalysis in Pinacol-Pinacolone Rearrangement : FeCl3 modified montmorillonite K10 has been found to catalyze the pinacol-pinacolone rearrangement efficiently, highlighting the role of modified catalysts in organic synthesis (Shinde et al., 2004).
Synthetic Chemistry and Molecular Studies
- Molecular Orbital Studies on Wagner-Meerwein Migration : The Wagner-Meerwein migration in acyclic pinacol-pinacolone rearrangements has been investigated using molecular orbital studies, providing a deeper understanding of the electronic aspects of these rearrangements (Pachuau & Lyngdoh, 2004).
Synthetic Pathways
- Synthesis of 4,4-Dimethyl 3-oxopentanenitrile : The synthesis of compounds like 4,4-dimethyl 3-oxopentanenitrile from pinacolone highlights the versatile applications of pinacolone oxime in creating various chemical intermediates (Chen Zhao, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSDDJQNHCSVSW-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pinacolone oxime | |
CAS RN |
2475-93-6, 10341-64-7 | |
Record name | 3,3-Dimethyl-2-butanone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinacolone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pinacolone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PINACOLONE OXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SR54C7FE6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.